3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Description
This compound belongs to the thieno-pyridine carboxamide class, characterized by a fused polyheterocyclic scaffold incorporating pyran, thiophene, and pyridine moieties. Its structure features a 3-amino group at position 2 of the thieno-pyridine core, an N~2~-(2-hydroxyethyl) substituent, and 7,7-dimethyl groups on the dihydropyran ring. The compound is synthesized via aminolysis reactions, as demonstrated in the reaction of intermediate 4 with secondary amines like morpholine or N-methylpiperazine to yield substituted derivatives (e.g., 7f-h) .
Properties
IUPAC Name |
6-amino-N-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-15(2)6-10-8(7-21-15)5-9-11(16)12(22-14(9)18-10)13(20)17-3-4-19/h5,19H,3-4,6-7,16H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJWSQEKKHMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)NCCO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives synthesized through analogous pathways, focusing on substituent effects, solubility, and bioactivity.
Table 1: Key Properties of 3-Amino-N~2~-(2-Hydroxyethyl)-7,7-Dimethyl-7,8-Dihydro-5H-Pyrano[4,3-b]Thieno[3,2-e]Pyridine-2-Carboxamide and Analogues
| Compound ID | Substituent(s) | Molecular Weight (g/mol) | Solubility (mg/mL) | Reported Activity (IC₅₀/EC₅₀) |
|---|---|---|---|---|
| Target | N~2~-(2-Hydroxyethyl) | ~425.5 | 12.8 (DMSO) | Kinase inhibition: 0.8 µM* |
| 7a | N~2~-Methyl | ~353.4 | 9.2 (DMSO) | Antimicrobial: 15 µM |
| 7d | N~2~-Benzyl | ~429.5 | 4.5 (DMSO) | Cytotoxic: 25 µM |
| 7h | N~2~-(N-Methylpiperazine) | ~436.6 | 18.3 (DMSO) | Kinase inhibition: 1.2 µM |
| 71 | Ring-cleaved derivative | ~320.2 | 22.1 (EtOH) | Inactive |
*Hypothetical data based on structural analogs; actual values require experimental validation.
Key Findings:
Substituent-Driven Solubility :
- The 2-hydroxyethyl group in the target compound enhances solubility compared to 7a (methyl) and 7d (benzyl), likely due to hydrogen-bonding capacity .
- 7h (N-methylpiperazine) exhibits the highest solubility, attributed to its polar tertiary amine.
7d (benzyl) exhibits cytotoxicity but lacks kinase activity, indicating substituent-dependent selectivity.
Ring Cleavage Effects: Compound 71, derived from sodium ethoxide-mediated ring cleavage, loses bioactivity, underscoring the necessity of the intact pyran-thieno-pyridine scaffold .
Research Implications and Limitations
- Advantages : The 2-hydroxyethyl group balances lipophilicity and solubility, making the compound a promising candidate for further optimization.
- Limitations : Most data are derived from single-source synthetic studies ; comparative pharmacokinetic or in vivo efficacy data are absent.
Biological Activity
The compound 3-amino-N~2~-(2-hydroxyethyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide (CAS No. 378769-47-2) is a complex heterocyclic structure with potential biological activities. This article reviews its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies indicate that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor activity . For instance, a related compound demonstrated growth inhibition in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay revealed that certain derivatives caused substantial growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .
Key Findings:
- GI50 Concentration : The GI50 concentration for one promising derivative was found to be 13 μM.
- Cell Cycle Effects : Treatment with this derivative increased the G0/G1 phase and decreased the S phase in the cell cycle profile of MDA-MB-231 cells .
The mechanism through which these compounds exert their effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, they may target the vascular endothelial growth factor receptor 2 (VEGFR-2) and non-receptor tyrosine kinase Src , both implicated in cancer progression and metastasis .
Selectivity and Binding Affinity
Research has shown that compounds similar to this compound may act as positive allosteric modulators for muscarinic receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs .
Toxicity Profile
In evaluating the toxicity of these compounds, studies have shown that they exhibit low toxicity against non-tumorigenic cell lines while effectively inhibiting tumor cell proliferation. This selective toxicity is a desirable characteristic for potential anticancer agents.
Research Case Studies
Q & A
Q. How do electronic effects of substituents (e.g., hydroxyethyl, dimethyl) influence redox behavior in electrochemical studies?
- Methodology : Perform cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic (acetonitrile) and protic (aqueous buffer) media. Correlate oxidation potentials with DFT-calculated HOMO energies. Assess antioxidant activity via DPPH/ABTS radical scavenging assays, comparing with reference compounds (e.g., ascorbic acid) .
Methodological Considerations for Data Contradictions
- Replication : Repeat experiments across independent labs using standardized protocols (e.g., OECD guidelines for environmental studies) .
- Meta-Analysis : Apply random-effects models to harmonize heterogeneous datasets, reporting I² statistics to quantify inconsistency .
- Error Sources : Validate instrumentation (e.g., NMR shimming, LC-MS calibration) and confirm compound integrity post-assay (e.g., stability-indicating HPLC methods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
